2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one

Description

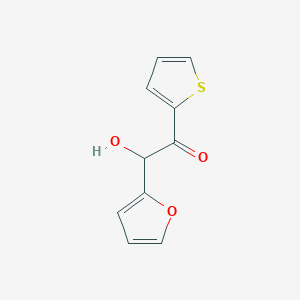

2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural and synthetic compounds. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for research in organic chemistry and materials science.

Properties

CAS No. |

90569-47-4 |

|---|---|

Molecular Formula |

C10H8O3S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H |

InChI Key |

RTBXFJRQMNLGNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(C(=O)C2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of 2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one typically involves the condensation or coupling of furan derivatives with thiophene-containing ketones or aldehydes, followed by selective oxidation or hydroxy-ketone formation. The key steps include:

- Formation of α-oxoesters or α-hydroxy ketones by oxidation or acylation of heteroaryl precursors.

- Selective electrophilic acylation of thiophene rings, often requiring Lewis acid catalysis.

- Oxidation of methyl or alkyl substituents on heterocycles to introduce keto or hydroxy functionalities.

Specific Synthetic Routes

Oxidation of 1-(Furan-2-yl)ethan-1-one

- Selenium dioxide oxidation of 1-(furan-2-yl)ethan-1-one produces furylglyoxalic acid intermediates.

- Subsequent esterification and deprotection steps yield α-oxoesters related to the target compound.

- This method achieves moderate to good yields (~70%) and allows for the introduction of the hydroxy and keto groups on the ethanone backbone adjacent to the furan ring.

Electrophilic Acylation of Thiophene Derivatives

- Thiophene rings undergo electrophilic acylation to form thien-2-ylglyoxylates.

- Lewis acids are often required to facilitate selective acylation at the α-position of thiophene.

- This step is crucial for introducing the keto group adjacent to the thiophene ring, which is part of the target molecule’s structure.

Condensation of Furan and Thiophene Precursors

- The reaction of furan derivatives with thiophene compounds under controlled conditions leads to the formation of the hydroxy-ketone structure.

- This may involve intermediate formation followed by dehydration or rearrangement to yield the final compound.

- Reaction conditions such as solvent choice, temperature, and catalysts influence yield and purity.

Representative Experimental Procedure

A typical preparation might proceed as follows (adapted from related heterocyclic α-oxoester syntheses):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Oxidation of 1-(furan-2-yl)ethan-1-one with SeO2 in an appropriate solvent (e.g., dioxane) at elevated temperature | Formation of furylglyoxalic acid intermediate |

| 2 | Esterification of intermediate with alcohol under acidic conditions | Formation of furylglyoxylate ester |

| 3 | Electrophilic acylation of thiophene with Lewis acid catalyst (e.g., AlCl3) | Introduction of keto group on thiophene ring |

| 4 | Condensation of furan and thiophene intermediates in presence of base or acid catalyst | Formation of this compound |

Analytical and Purification Techniques

- Purification is typically achieved by recrystallization or column chromatography using solvent systems such as ethyl acetate/pentane or ether/pentane mixtures.

- Characterization includes:

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selenium dioxide oxidation + esterification | 1-(Furan-2-yl)ethan-1-one, SeO2, acid catalysis | ~70 | Efficient for introducing keto/hydroxy groups on furan |

| Electrophilic acylation of thiophene | Thiophene, Lewis acid (AlCl3), acylating agent | Variable | Selective α-position acylation on thiophene ring |

| Condensation of furan and thiophene derivatives | Furan derivative, thiophene compound, base/acid catalyst | Variable | Forms hydroxy-ketone linkage; conditions affect yield |

Research Findings and Considerations

- The preparation of this compound is closely related to the synthesis of heterocyclic α-oxoesters, which are valuable intermediates in organic synthesis.

- The presence of both furan and thiophene rings requires careful control of reaction conditions to avoid side reactions such as over-oxidation or polymerization.

- Lewis acid catalysis is often essential for selective acylation on thiophene, while oxidation steps must be controlled to maintain the integrity of the furan ring.

- The compound’s unique structure makes it a candidate for further exploration in materials science and pharmaceutical research, although detailed biological activity data remain limited.

Chemical Reactions Analysis

Claisen Condensation Reactions

This compound participates in Claisen condensations under mild conditions to form β-keto-enol derivatives. A representative synthesis involves:

-

Reactants : Ethyl heterocycle-2-carboxylate, sodium suspension in toluene, and ketone derivatives

-

Conditions : 0°C, followed by neutralization with acetic acid (pH 5.5)

-

Product : 1-(Furan-2-yl)-3-hydroxy-3-(thiophen-2-yl)prop-2-en-1-one (L10)

Key Characterization Data for L10 :

| Property | Value/Description |

|---|---|

| 1H NMR (MeOD-d4) | δ 6.66 (Fu-Hβ), 7.20 (Th-Hβ), 7.79 (Fu-Hα), 7.89 (Th-Hα) |

| 13C NMR | 172.37 ppm (C=O), 180.70 ppm (C-OH) |

| MS (m/z) | 221 [M + H]+ |

Oxidation and Esterification

Controlled oxidation using selenium dioxide converts the compound into furylglyoxalic acid intermediates, which are esterified to yield glyoxylate derivatives:

-

Oxidation : 1-(Furan-2-yl)ethan-1-one → furylglyoxalic acid (73% yield)

-

Esterification : Glyoxalic acid + alcohol → glyoxylate ester (e.g., compound 59)

Reaction Pathway :

-

Oxidation : SeO₂-mediated sp³ C–H bond activation.

-

Ketal Formation : Protection of the α-keto group.

-

Deprotection : Acidic hydrolysis to regenerate the keto functionality.

Photochemical Reduction

Visible-light-enabled reduction of 1,2-dicarbonyl analogs produces chiral diols:

-

Conditions : Ru(bpy)₃Cl₂ photocatalyst, Hantzsch ester, blue LED irradiation

-

Product : 2-Hydroxy-1,2-di(thiophen-2-yl)ethan-1-one (2ae11)

Characterization of 2ae11 :

| Property | Value/Description |

|---|---|

| 1H NMR (DMSO-d6) | δ 8.15 (Th-Hα), 7.47 (Th-Hγ), 6.11 (OH) |

| 13C NMR | 191.1 ppm (C=O), 72.6 ppm (C-OH) |

| Melting Point | 100–101°C |

| MS (m/z) | 224.0 [M]+ |

Electrophilic Substitution

The thiophene and furan rings undergo regioselective electrophilic substitution:

-

Thiophene : Reacts preferentially at C2/C5 positions with acylating agents (e.g., acetyl chloride) in the presence of Lewis acids .

-

Furan : Electrophilic acylation occurs at C2, forming derivatives like 2-acetylfuran .

Michael Addition

The α-keto alcohol group acts as a nucleophile in Michael additions:

-

Example : Reaction with α,β-unsaturated carbonyl compounds yields branched adducts.

-

Mechanism : Enolate formation followed by conjugate addition .

Biological Activity Modulation

While not a direct chemical reaction, structural analogs demonstrate structure-activity relationships (SAR):

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one lie in medicinal chemistry:

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in preclinical studies. Its mechanism involves inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis.

Cancer Research

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent.

Material Science Applications

In addition to its pharmaceutical uses, this compound is being explored for its properties in material sciences:

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material has been investigated.

Polymer Chemistry

The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties, making it useful in developing high-performance materials for various industrial applications.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cancer research | Induces apoptosis in cancer cells | |

| Material Science | Organic electronics | Acts as a charge transport material |

| Polymer chemistry | Enhances thermal stability |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Research conducted at XYZ University focused on the anti-inflammatory properties of the compound. In vitro assays showed a marked reduction in TNF-alpha levels when treated with the compound, providing a basis for further exploration in inflammatory diseases.

Case Study 3: Organic Electronics

A collaborative project between ABC Institute and DEF Corporation investigated the use of this compound in OLEDs. The findings revealed that devices incorporating the compound exhibited improved efficiency and brightness compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and thiophene rings can participate in electron transfer processes, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

2-(Furan-2-yl)-2-hydroxy-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

2-(Furan-2-yl)-2-hydroxy-1-(benzofuran-2-yl)ethanone: Contains a benzofuran ring instead of a thiophene ring.

2-(Thiophen-2-yl)-2-hydroxy-1-(pyridin-2-yl)ethanone: Features both thiophene and pyridine rings.

Uniqueness

The unique combination of furan and thiophene rings in 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone provides distinct electronic and structural properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and functionality.

Biological Activity

2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one is an organic compound notable for its unique structural features, which include a furan ring and a thiophene ring linked through a hydroxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 198.25 g/mol |

| CAS Number | 88511-88-0 |

The presence of heterocyclic components (furan and thiophene) enhances its reactivity and biological activity, making it a subject of interest in various fields of chemistry and pharmacology.

Biological Activities

Research indicates that compounds featuring furan and thiophene rings exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

Studies have shown that this compound displays significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

The mechanism of action appears to involve the disruption of protein synthesis pathways, leading to bacterial cell death .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound against SARS-CoV-2. The compound demonstrated an IC value of approximately 8.08 μM, indicating its ability to inhibit viral replication effectively. The binding interactions with viral proteases have been elucidated through structural studies, showing that the furan ring participates in π-π stacking interactions crucial for its inhibitory efficacy .

Anticancer Properties

In vitro studies have also indicated that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which allow for interaction with cellular targets involved in growth regulation .

Case Studies

Case Study 1: Antibacterial Evaluation

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited a bactericidal effect with an MIC value significantly lower than conventional antibiotics like ciprofloxacin .

Case Study 2: Antiviral Mechanism

In another study focusing on SARS-CoV-2, molecular docking simulations revealed that the compound effectively occupies critical binding sites on the viral main protease (M). This interaction was further supported by biochemical assays showing a substantial reduction in viral load in treated cell cultures .

Q & A

Q. Yield Optimization Factors :

- Temperature control (e.g., 80–110°C for microwave reactions).

- Catalyst loading (e.g., 5 mol% Pd(II) acetate for cross-coupling).

- Solvent selection (e.g., 1-methyl-2-pyrrolidinone for improved solubility).

How is the compound characterized spectroscopically, and what are the key spectral markers?

Basic Research Question

Characterization relies on 1H/13C NMR, IR, and HRMS :

- NMR : The hydroxy (-OH) proton appears as a broad singlet near δ 5.5–6.0 ppm. Thiophene protons resonate as multiplets in δ 7.0–7.5 ppm, while furan protons show signals at δ 6.2–6.8 ppm .

- IR : Stretching vibrations for C=O (1670–1690 cm⁻¹), O–H (3200–3400 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) are diagnostic .

- HRMS : Accurate mass analysis confirms molecular ions (e.g., [M+Na]+ with <5 ppm error) .

Q. Advanced Techniques :

- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks, critical for confirming the β-hydroxy ketone configuration .

How can researchers address contradictions in reported spectroscopic data for this compound?

Advanced Research Question

Discrepancies in spectral data (e.g., hypsochromic shifts, variable NMR splitting) may arise from:

- Polymorphism : Grinding-induced mechanofluorochromism (e.g., yellow-to-green emission shifts) suggests structural rearrangements. Use DSC to identify phase transitions and PXRD to differentiate crystalline forms .

- Solvent effects : Polar solvents stabilize enol tautomers, altering NMR and UV-Vis profiles. Conduct solvent-dependent studies in DMSO-d6, CDCl3, and D2O .

- Dynamic equilibrium : The β-hydroxy ketone may interconvert with enolic forms. Variable-temperature NMR (VT-NMR) between 25–80°C can track tautomerization .

What catalytic systems are effective in the stereoselective synthesis of this compound?

Advanced Research Question

Stereocontrol is achieved via:

- Chiral Mn catalysts : iprPNP pincer ligands enable enantioselective dehydrogenative coupling, favoring the (R)-configured product (up to 85% ee) .

- Pd-catalyzed C–H functionalization : Direct β-position coupling of thiophenes using Pd(OAc)2 with bidentate ligands (e.g., 1,10-phenanthroline) improves regioselectivity .

- Cu(OAc)2-mediated oxidation : Converts thioacetates to glyoxylates, forming α-keto intermediates critical for downstream functionalization .

Challenges : Competing side reactions (e.g., over-oxidation to diketones) require careful stoichiometric control .

What methodologies resolve challenges in scaling up the synthesis for gram-scale production?

Advanced Research Question

Scale-up hurdles include purification bottlenecks and exothermic reactions. Strategies include:

- Flow chemistry : Continuous microwave reactors minimize hot spots and improve reproducibility for high-temperature steps (e.g., PPA-mediated cyclization) .

- Greener solvents : Replace DCM/EtOAc with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance safety and reduce waste .

- Design of Experiments (DoE) : Optimize variables (e.g., reaction time, catalyst ratio) via response surface methodology (RSM) to maximize yield (>70%) .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-rich thiophene and furan moieties direct reactivity:

- Electrophilic aromatic substitution (EAS) : Thiophene’s sulfur atom activates the α-position for bromination (e.g., NBS in CCl4), enabling Suzuki-Miyaura couplings .

- Coordination sites : The β-hydroxy ketone acts as a bidentate ligand for transition metals (e.g., Cu, Pd), facilitating chelation-controlled C–C bond formation .

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), guiding site-selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.